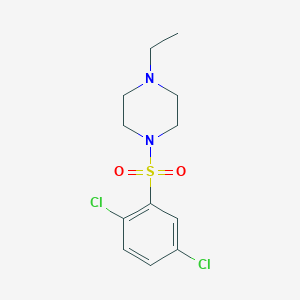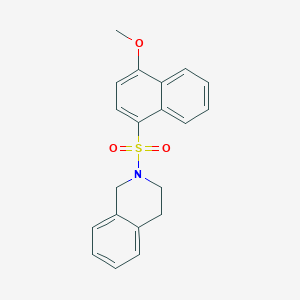
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle, and a methoxynaphthalene moiety, which is a type of aromatic hydrocarbon. The two moieties are linked by a sulfonyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the tetrahydroisoquinoline moiety might undergo reactions at the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of compounds similar to “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” were designed, synthesized, and evaluated for their anticancer activities . Most of these compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin . One of the compounds, 5i, was found to be the most active on MCF-7 and HepG2 cancer cell lines .
Tubulin Polymerization Inhibition
The same series of compounds were also evaluated for their ability to inhibit tubulin polymerization . Tubulin is a key component of the cytoskeleton in eukaryotic cells and is involved in many essential cellular processes . Disruption of tubulin dynamics can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death . The compound 5i was found to potently inhibit tubulin polymerization .
Cell Cycle Arrest
Further studies showed that the compound 5i induced cell cycle arrest at the G2/M phase . This is significant because the G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or meiosis .
Induction of Cell Apoptosis
In addition to causing cell cycle arrest, the compound 5i was also found to induce cell apoptosis in the MCF-7 cell line . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
5. Binding to the Colchicine Site of Tubulin Molecular modeling studies suggested that the compound 5i probably binds to the colchicine site of tubulin . Colchicine is a medication that works by binding to tubulin, thereby interfering with the polymerization of microtubules .
Potential for Further Research
Given the promising results of the initial studies, there is potential for further research into the applications of “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” and similar compounds . This could include more in-depth studies into their anticancer properties, their effects on different types of cancer cells, and their potential use in combination with other treatments .
Safety and Hazards
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFHSDDERSIPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


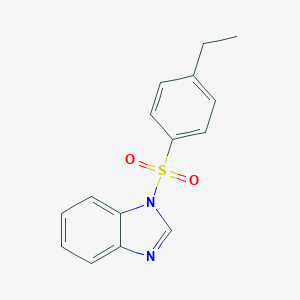
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
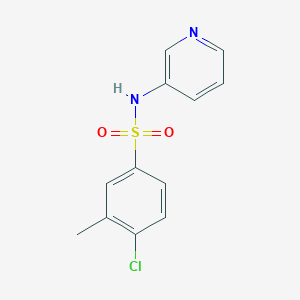

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)

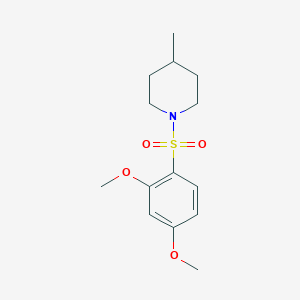
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
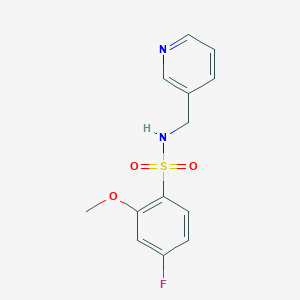
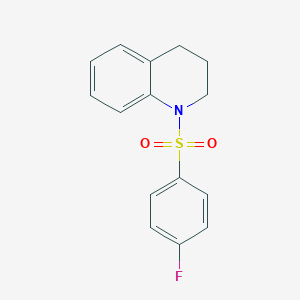
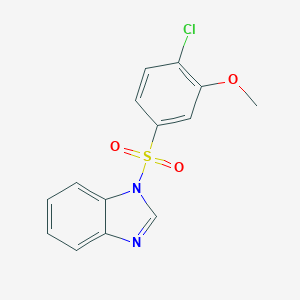
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
